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Executive Summary

Maralixibat (brand name Livmarli®) is a selective, orally administered, minimally absorbed
inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent
bile acid transporter (ASBT).[1][2][3] It is approved for the treatment of cholestatic pruritus in
patients with Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis
(PFIC).[4]I5][6] In cholestatic liver diseases, the normal flow of bile from the liver is impaired,
leading to the accumulation of bile acids systemically. This accumulation is a primary driver of
liver damage and debilitating symptoms, most notably severe pruritus.[3] Maralixibat's
mechanism of action directly targets the enterohepatic circulation of bile acids, offering a novel
therapeutic approach to mitigate the effects of cholestasis.[2][7] By blocking the reabsorption of
bile acids in the terminal ileum, maralixibat increases their excretion in feces, thereby reducing
the total bile acid pool in the body, which alleviates pruritus and may reduce bile acid-mediated
liver injury.[2][4][5]

Core Mechanism of Action: IBAT Inhibition

Under normal physiological conditions, approximately 95% of bile acids are reabsorbed in the
terminal ileum via the ileal bile acid transporter (IBAT) and returned to the liver through the
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portal circulation.[1][8] This process is known as the enterohepatic circulation. In cholestatic
conditions, this recirculation contributes to a toxic buildup of bile acids in the liver and
bloodstream.[4]

Maralixibat acts locally in the gut to inhibit IBAT.[8] This inhibition is reversible and highly
selective.[2] By blocking this transporter, maralixibat interrupts the enterohepatic circulation,
leading to several key downstream effects:

o Reduced Bile Acid Reabsorption: The primary effect is the significant reduction in the uptake
of bile acids from the intestine.[1][5]

e Increased Fecal Bile Acid Excretion: Bile acids that are not reabsorbed are excreted in the
feces.[2][4]

o Lowered Serum Bile Acid (sBA) Levels: The reduced reabsorption and increased excretion
lead to a decrease in the overall bile acid pool, which is reflected in lower concentrations of
serum bile acids.[5][8]

 Alleviation of Cholestatic Symptoms: The reduction in systemic bile acids is directly
correlated with the improvement of cholestatic symptoms, particularly pruritus.[4][9][10]

This targeted action in the gastrointestinal tract is a key feature of maralixibat, as its minimal
systemic absorption reduces the potential for off-target effects.[2][6]
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Caption: Maralixibat inhibits IBAT in the ileum, disrupting enterohepatic circulation.

Quantitative Data from Clinical Trials
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The efficacy of maralixibat in reducing serum bile acids and improving pruritus has been

demonstrated in several key clinical trials.

Table 1: Efficacy of Maralixibat in Alagille Syndrome

(ICONIC Study)

. Statistical
Parameter Population Result o Reference
Significance
] LS Mean
mITT* population )
_ _ Difference vs.
Change in sBA (randomized p = 0.0464 [11]
_ Placebo: -117.28
withdrawal)
pmol/L
Overall
) population Mean Reduction:
Change in sBA ] p = 0.0058 [12]
(Baseline to -96 umol/L
Week 48)
LS Mean
) Randomized Difference vs.
Change in _
) withdrawal Placebo p < 0.0001 [11]
Pruritus )
period (ItchRO(Obs)**):
-1.48 points
Overall _
) ) Mean Reduction
Change in population
. . (ItchRO(Obs)): p < 0.0001 [12]
Pruritus (Baseline to ]
-1.6 points
Week 48)
Clinically 84% of patients
. Overall _
Meaningful ) had =1-point
] population (at 1 N/A [13]
Pruritus ItchRO(Obs)
year) :
Improvement improvement

*mITT (modified Intent-to-Treat): Patients with sBA reduction = 50% at week 12 or 18.[11]
**1tchRO(Obs): Itch Reported Outcome (Observer); a 0-4 scale where a =1.0 point change is

clinically meaningful.[13]
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Table 2: Efficacy of Maralixibat in Progressive Familial
Intrahepatic Cholestasis (INDIGO & MARCH-PFIC

Studies)

Parameter Population / Study Result Reference
7 of 19 patients
INDIGO (Phase 2, nt- )
sBA Response achieved sBA [14][15]

BSEP*** patients)

response****

Pruritus Reduction

MARCH-PFIC (Phase
3)

Primary endpoint:
reduction in pruritus
severity as measured
by the ItchRO(Obs)
scale

Native Liver Survival

INDIGO (Phase 2,

sBA responders)

All 7 sBA responders
remained liver
transplant-free after

>5 years

***nt-BSEP: Patients with at least one non-truncating mutation in the BSEP gene.[14] ****sBA

Response: Defined as a reduction in sBAs of >75% from baseline or concentrations <102.0

pmol/L.[14][15]

Table 3: Efficacy of Maralixibat in Primary Sclerosing

~holangitis (PSC) (Pilot Study)

. Statistical
Parameter Population Result o Reference
Significance
Patients with Mean Reduction:
Change in sBA baseline sBA -40.0% (-22.3 [16]
above normal pmol/L)
Patients with
Change in severe baseline Mean Reduction:
_ _ p =0.0078 [16]
Pruritus pruritus (ItchRO -70%
>3)
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Experimental Protocols: Key Clinical Trial

Methodologies
ICONIC Study (ALGS) - NCT02160782

The ICONIC trial was a pivotal Phase 2b, randomized, placebo-controlled, drug-withdrawal
study designed to evaluate the efficacy and safety of maralixibat in children with Alagille
syndrome.[12][13]

» Objective: To assess the effect of maralixibat on serum bile acids and cholestatic pruritus.
[12]

» Patient Population: Children (aged 1 to 18 years) with ALGS, confirmed cholestasis (SBA >3x
upper limit of normal), and intractable pruritus.[11][12]

e Study Design:

o Open-Label Run-in (18 weeks): All participants received maralixibat at a dose of 380
pg/kg once daily.[11][12]

o Randomized Withdrawal (4 weeks): Participants who responded to treatment were
randomized 1:1 to either continue receiving maralixibat or switch to a placebo.[11][12]

o Open-Label Treatment (26 weeks): All participants subsequently received open-label
maralixibat.[11][13]

o Long-Term Extension: An optional long-term open-label extension period followed, with
data reported for up to 4 years.[12][13]

e Primary Endpoint: The change in sBA levels from the start to the end of the 4-week
randomized withdrawal phase in a modified intent-to-treat population.[11]

e Secondary Endpoints: Included the change in pruritus as assessed by the ItchRO(Obs)
score during the withdrawal period and changes in sBA and pruritus from baseline to week
48.[11][12]
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Caption: Workflow of the ICONIC Phase 2b randomized drug withdrawal study.

MARCH-PFIC Study (PFIC) - NCT03905330

The MARCH-PFIC trial was a Phase 3, global, randomized, double-blind, placebo-controlled
study.[3][6]

o Objective: To evaluate the efficacy and safety of maralixibat for the treatment of pruritus in
pediatric patients with PFIC.[3]

o Patient Population: Pediatric patients (aged 1 to 17 years) with PFIC, specifically those with
residual BSEP function (e.g., PFIC2 non-truncating mutations).[3]

o Study Design: The trial evaluated maralixibat versus placebo for a six-month period,
followed by a long-term open-label extension where all patients received maralixibat.[3]

e Primary Endpoint: A reduction in the severity of pruritus as measured by the ItchRO(Obs)
scale.[3]

Logical Pathway: From IBAT Inhibition to Clinical
Benefit

The therapeutic rationale for maralixibat is based on a clear, logical progression from
molecular target engagement to clinical symptom improvement. The inhibition of IBAT is the
initiating event that sets off a cascade, directly addressing the underlying pathophysiology of
cholestatic pruritus.
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Caption: Logical flow from maralixibat's target engagement to clinical outcomes.

Conclusion

Maralixibat represents a targeted therapeutic strategy for cholestatic liver diseases, directly
addressing the bile acid overload that drives pathology and symptoms. Its mechanism as a
selective IBAT inhibitor is well-characterized, interrupting the enterohepatic circulation to lower
systemic bile acid levels. This mechanism is supported by robust clinical trial data
demonstrating significant and durable reductions in both serum bile acids and the primary
clinical complaint of pruritus. The focused, local action of maralixibat in the intestine minimizes
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systemic exposure, contributing to its favorable safety profile. For drug development

professionals and researchers, maralixibat serves as a successful example of targeting a key

transporter to achieve a clinically meaningful impact in rare liver diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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